molecular formula C9H12N2OS B2631696 1-[2-(Cyclopropylamino)-4-methyl-1,3-thiazol-5-yl]ethanone CAS No. 866769-76-8

1-[2-(Cyclopropylamino)-4-methyl-1,3-thiazol-5-yl]ethanone

Cat. No. B2631696
CAS RN: 866769-76-8
M. Wt: 196.27
InChI Key: YRQAYSXJODHILD-UHFFFAOYSA-N
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Description

1-[2-(Cyclopropylamino)-4-methyl-1,3-thiazol-5-yl]ethanone is a synthetic compound that has attracted significant attention in the scientific community due to its potential applications in the field of drug discovery. This compound belongs to the thiazole family and has a molecular formula of C10H14N2OS.

Mechanism of Action

The mechanism of action of 1-[2-(Cyclopropylamino)-4-methyl-1,3-thiazol-5-yl]ethanone is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as gamma-aminobutyric acid (GABA) and glutamate. It has also been shown to inhibit the activity of certain enzymes that are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
1-[2-(Cyclopropylamino)-4-methyl-1,3-thiazol-5-yl]ethanone has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been found to increase the activity of GABA and decrease the activity of glutamate. Furthermore, this compound has been shown to have a positive effect on cognitive function and memory.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[2-(Cyclopropylamino)-4-methyl-1,3-thiazol-5-yl]ethanone in lab experiments is its high potency and selectivity. It has been found to be effective at low concentrations, which makes it a cost-effective option for researchers. However, one of the limitations of using this compound is its relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are a number of future directions for research on 1-[2-(Cyclopropylamino)-4-methyl-1,3-thiazol-5-yl]ethanone. One area of interest is its potential use in the treatment of neurological disorders such as epilepsy and Parkinson's disease. Another area of research is its potential use as a diagnostic tool for certain diseases. Furthermore, researchers are interested in studying the long-term effects of this compound and its potential for use in combination with other drugs.

Synthesis Methods

The synthesis of 1-[2-(Cyclopropylamino)-4-methyl-1,3-thiazol-5-yl]ethanone involves the reaction of 2-amino-4-methylthiazole with cyclopropylamine and then with ethyl chloroacetate. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The final product is obtained by purification through recrystallization or column chromatography.

Scientific Research Applications

1-[2-(Cyclopropylamino)-4-methyl-1,3-thiazol-5-yl]ethanone has been extensively studied for its potential applications in drug discovery. It has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. It has also been found to be effective in the treatment of anxiety and depression. Furthermore, this compound has been studied for its potential use as a diagnostic tool for certain diseases.

properties

IUPAC Name

1-[2-(cyclopropylamino)-4-methyl-1,3-thiazol-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS/c1-5-8(6(2)12)13-9(10-5)11-7-3-4-7/h7H,3-4H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRQAYSXJODHILD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC2CC2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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